molecular formula C9H8BrClO4S B1433842 Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate CAS No. 1403387-05-2

Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

Cat. No.: B1433842
CAS No.: 1403387-05-2
M. Wt: 327.58 g/mol
InChI Key: AKAHSAYSSDOQBJ-UHFFFAOYSA-N
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Description

“Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate” is a chemical compound with the CAS Number: 1403387-05-2. It has a molecular weight of 327.58 and its molecular formula is C9H8BrClO4S . It is a solid substance that is stored in an inert atmosphere, preferably in a freezer, under -20°C .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C9H8BrClO4S . This indicates that the compound contains nine carbon atoms, eight hydrogen atoms, one bromine atom, one chlorine atom, four oxygen atoms, and one sulfur atom.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It is stored in an inert atmosphere, preferably in a freezer, under -20°C . The compound has a molecular weight of 327.58 .

Scientific Research Applications

Crystal Structure Analysis

Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a closely related compound, is a major product from a specific reaction involving potassium carbonate and has been studied for its crystal structure. This research is essential for understanding the molecular geometry and electronic properties of similar compounds (Lee, Ryu, & Lee, 2017).

Synthesis and Reactions in Medicinal Chemistry

Though slightly different, Methyl 2-(thiazol-2-ylcarbamoyl)acetate has been synthesized and used in various reactions to create compounds with potential pharmacological properties, like antihypertensive α-blocking agents (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Coordination and Catalytic Use in Organometallic Chemistry

Research on the sulfonation of related compounds and their conversion to stable salts provides insights into coordination chemistry and potential applications in catalysis (Zábranský, Císařová, & Štěpnička, 2018).

Antimicrobial Agent Synthesis

Synthesis and characterization of substituted phenyl azetidines, including compounds with similar bromo and acetate groups, have shown potential as antimicrobial agents (Doraswamy & Ramana, 2013).

Non-Covalent Interaction Studies

N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, a compound with a similar phenyl acetate structure, has been studied for its non-covalent interactions, which are crucial in understanding molecular interactions and stability (Gouda, Ferjani, Abd El‐Lateef, Khalaf, Shaaban, & Yousef, 2022).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H314-H335 . This means it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

Properties

IUPAC Name

methyl 2-(5-bromo-2-chlorosulfonylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO4S/c1-15-9(12)5-6-4-7(10)2-3-8(6)16(11,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAHSAYSSDOQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-(3-bromophenyl)acetate (22 g, 67 mmol) was slowly added into ClSO3H at −10° C. After 1 h, the mixture was warmed up to rt and stirred overnight, diluted slowly with ice water and extracted with EA. The organic layer was washed with water, dried over Na2SO4 and evaporated to give compound P15a (17 g, 54%).
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22 g
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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